molecular formula C10H9ClN2O2 B184895 2-Chloro-6,7-dimethoxyquinazoline CAS No. 94644-47-0

2-Chloro-6,7-dimethoxyquinazoline

Cat. No.: B184895
CAS No.: 94644-47-0
M. Wt: 224.64 g/mol
InChI Key: KIAYGSLXVNBIFE-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Mechanism of Action

Target of Action

2-Chloro-6,7-dimethoxyquinazoline is a derivative of the 6,7-dimethoxyquinazoline ring system, which is a privileged scaffold in modern medicinal chemistry . This compound has been found to be particularly active against various cancer cell lines . The primary targets of this compound are likely to be kinases, as various kinase inhibitors containing the 6,7-dimethoxyquinazoline skeleton have been intensively studied .

Mode of Action

It is known that compounds with a dimethylamino or diethylamino group at the c4 position of the 6,7-dimethoxyquinazoline moiety exhibit superior activities . This suggests that the compound may interact with its targets through these groups.

Biochemical Pathways

Given its structural similarity to other 6,7-dimethoxyquinazoline derivatives, it is likely that it affects pathways related to kinase activity . Kinases play a crucial role in signal transduction and regulation of cellular activities, including cell division, metabolism, and apoptosis. Therefore, inhibition of kinase activity can have profound effects on cell function and survival.

Pharmacokinetics

It is known that the solubility and bioavailability of 6,7-dimethoxyquinazoline derivatives can be improved by introducing a basic side chain containing different amino groups at the 4-position of the 6,7-dimethoxyquinazoline ring .

Result of Action

The result of the action of this compound is likely to be cytotoxic, given its potent activity against various cancer cell lines . By inhibiting kinase activity, the compound may disrupt critical cellular processes, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6,7-dimethoxyquinazoline typically begins with commercially available 3,4-dimethoxybenzaldehyde. The synthetic route involves several key steps:

    Oxidation: 3,4-dimethoxybenzaldehyde is oxidized to 3,4-dimethoxybenzoic acid using hydrogen peroxide.

    Nitration: The benzoic acid is then nitrated using nitric acid to form 3,4-dimethoxynitrobenzene.

    Reduction: The nitro group is reduced to an amine using iron powder and hydrochloric acid, yielding 3,4-dimethoxyaniline.

    Carbamidation: The aniline undergoes carbamidation with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyanocarbamide.

    Cyclization: The cyanocarbamide is cyclized using phosphorus pentachloride and phosphorus oxychloride to produce this compound

Industrial Production Methods: Industrial production methods focus on optimizing yield and reducing environmental impact. The process typically avoids the use of hazardous solvents and aims to minimize waste. For example, the chlorination step may use phosphorus oxychloride in a controlled environment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6,7-dimethoxyquinazoline is unique due to its specific substitution pattern, which allows for versatile chemical modifications and a wide range of applications in medicinal chemistry and dye synthesis. Its ability to form stable azo dyes and its role as a precursor for biologically active molecules highlight its importance in both industrial and research settings .

Properties

IUPAC Name

2-chloro-6,7-dimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAYGSLXVNBIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC(=N2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365295
Record name 2-chloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94644-47-0
Record name 2-chloro-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (50 ml) was added to 5.0 g of the 6,7-dimethoxy-2-hydroxyquinazoline synthesized in Referential Example 89. They were heated and reacted for 8 hours under reflux. After allowing the reaction mixture to cool down, phosphorus oxychloride was distilled off under reduced pressure and the residue was dissolved in dichloromethane. After washing the dichloromethane solution once with a saturated aqueous solution of sodium bicarbonate, once with water and then once with saturated saline, the solution was dried with anhydrous sodium sulfate. The solvent was distilled under reduced pressure and the residue was purified by column chromatography (silica gel; eluent: 50:1 mixed solvent of dichloromethane and methanol), thereby obtaining 2.1 g of the intended product as crystals (yield: 38%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
38%

Synthesis routes and methods II

Procedure details

Sodium borohydride (0.23 g, 6.1 mmole) was added to a solution of 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 g, 4 mmol) in EtOH/CH2Cl2 (40 mL; 1:1; v/v) at 25° C. The mixture was stirred at 25° C. for 12 h then was poured into cold HCl aqueous solution (0.4 M, 200 mL). The resulting mixture was basicified with saturated NaHCO3 (aq) and then extracted with EtOAc (3×100 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated in vacuo to give a yellowish white solid reside. Purification of the residue by flash column chromatography (gradient elution 20 to 35% EtOAc/hexanes) provided the title compound (0.33 g, 37%): TLC (Rf =0.50; 50% EtOAc/hexanes); 1H NMR (DMSO) δ 9.25 (s, 1H), 7.55 (s, 1H), 7.36 (s, 1H), 3.98 (s, 3H), 3.93 (s, 3H); 3C NMR (CDCl3) δ 159.1, 157.3, 156.1, 150.9, 150.1, 119.4, 105.9, 103.7, 56.6, 56.4; HRMS (FAB) m/z 225.0431 (M+H)+ (C10H9N2O2Cl requires 225.0431); Anal. (C10H9N2O2Cl·3/4H2O·1/4CH3OH) C, H, N.
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
EtOH CH2Cl2
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-chloro-6,7-dimethoxyquinazoline in pharmaceutical synthesis?

A: this compound is a crucial building block in synthesizing several quinazoline-based drugs. It serves as a common precursor for antihypertensive medications like doxazosin, prazosin, terazosin, alfuzosin, and others. [, ]. Its structure allows for further modifications, leading to a diverse range of pharmacological activities.

Q2: What are the typical synthetic routes for producing this compound?

A: Several synthetic approaches exist, but a common route starts with vanillin. This method involves a multi-step process including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination to yield the final compound []. Researchers have explored optimizing these steps, focusing on improving yield and purity. For instance, alternative methods for oxidizing vanillin to vanillic acid have been explored to minimize impurities [].

Q3: Are there challenges associated with the synthesis of this compound?

A: Yes, several challenges can arise. Traditional methods for synthesizing this compound sometimes lead to impurities or low yields. For example, oxidizing vanillin to vanillic acid using conventional methods like KOH melt or silver oxide can result in a product contaminated with unreacted starting material or over-oxidized impurities []. Additionally, the conversion of methyl 2-aminoveratrate to 2,4-dihydroxy-6,7-dimethoxyquinazoline using sodium cyanate under acidic conditions can lead to the formation of 3,4-dimethoxyisatoic anhydride as a significant byproduct [].

Q4: How is the purity of this compound assessed during synthesis?

A: High-performance liquid chromatography (HPLC) is a valuable tool for monitoring the synthesis and ensuring the purity of this compound []. This technique allows for the separation and quantification of the target compound from potential impurities. Researchers have developed and validated specific reversed-phase HPLC methods to monitor reactions during the compound's synthesis and for quality assurance [].

Q5: Can you provide insights into the structural characterization of this compound?

A: The compound's molecular formula is C10H10ClN3O2 []. Various spectroscopic techniques are employed for structural elucidation. These include infrared spectroscopy (IR), proton and carbon-13 nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), and ultraviolet-visible spectroscopy (UV-Vis) [].

Q6: Has the application of this compound extended beyond pharmaceuticals?

A: While primarily recognized as a pharmaceutical intermediate, research has explored its use in developing disperse dyes []. These dyes have potential applications in the textile industry, particularly for coloring polyester fabrics. The study investigated the colorfastness properties of these dyes, including light fastness, wash fastness, heat and rubbing fastness [].

Q7: What analytical techniques are used to assess the performance of this compound-derived dyes?

A: Researchers evaluate the synthesized dyes for their fastness properties on polyester fabric []. This involves testing their resistance to fading or color change when exposed to light, washing, heat, and rubbing. The performance is then correlated with the dye's chemical structure [].

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